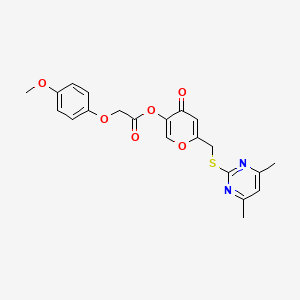

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate

Description

This compound features a 4H-pyran-4-one core substituted at position 6 with a ((4,6-dimethylpyrimidin-2-yl)thio)methyl group and at position 3 with a 2-(4-methoxyphenoxy)acetate ester. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-17-9-18(24)19(10-27-17)29-20(25)11-28-16-6-4-15(26-3)5-7-16/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHONHPCUXZAQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the pyrimidine and pyran intermediates. One common approach is to first synthesize the 4,6-dimethylpyrimidine-2-thiol through a reaction involving 4,6-dimethylpyrimidine and a thiolating agent such as hydrogen sulfide or thiourea . This intermediate is then reacted with a suitable aldehyde or ketone to form the thioether linkage.

The next step involves the formation of the 4-oxo-4H-pyran ring, which can be achieved through a cyclization reaction of a suitable precursor such as a 2-pyrone derivative . The final step is the esterification of the pyran-3-yl group with 2-(4-methoxyphenoxy)acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiolation and cyclization steps, as well as the use of automated esterification processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate: can undergo various chemical reactions, including:

Substitution: The methoxy group on the phenoxyacetate can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Various amines, thiols, and halides

Major Products

Sulfoxides and sulfones: from oxidation reactions

Alcohols: from reduction reactions

Substituted phenoxyacetates: from nucleophilic substitution reactions

Scientific Research Applications

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate: has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzyme inhibition or receptor modulation .

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors , thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins , while the thioether and pyran moieties can enhance binding affinity and specificity .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound belongs to a family of 4H-pyran-3-yl esters with variable aromatic/heteroaromatic substituents. Key analogs from include:

| Compound ID | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| BC84700 | 4-Ethoxyphenyl | C₂₂H₂₂N₂O₅S | 426.49 | Ethoxy vs. methoxy; phenoxy vs. phenylacetate |

| BE80462 | 4-Fluorophenyl | C₁₈H₁₃FN₂O₄S | 372.37 | Fluorine substituent; smaller molecular weight |

| BF77495 | 4-Chlorophenyl | C₂₀H₁₇ClN₂O₄S | 416.88 | Chlorine enhances electronegativity |

| BD68363 | 4-Nitrophenyl | C₂₀H₁₇N₃O₆S | 427.43 | Nitro group increases reactivity |

Key Observations :

- Electron-Donating vs. Nitro (BD68363) and chloro (BF77495) groups are electron-withdrawing, which may alter metabolic pathways or target interactions .

- Steric Effects: The 4-methoxyphenoxy group in the parent compound introduces a bulkier substituent compared to phenylacetate derivatives (e.g., BE80462), possibly affecting solubility and membrane permeability .

Heterocyclic Core Modifications

- Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: describes [6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid (CAS 7518-98-1), which replaces the pyran core with a thienopyrimidine system. This modification could enhance aromatic stacking but reduce conformational flexibility .

- Triazole-Based Analogs : SR24139 () incorporates a 1,2,4-triazole ring instead of pyran, retaining the (4,6-dimethylpyrimidin-2-yl)thio group. Triazoles often improve metabolic stability and metal-binding capacity, relevant for metalloproteinase inhibition .

Pharmacokinetic Properties

- Lipophilicity: The pyrimidine-thioether and methoxyphenoxy groups increase logP values, suggesting moderate blood-brain barrier penetration. Chloro/nitro analogs (BF77495, BD68363) may exhibit higher tissue retention but lower solubility .

- Metabolic Stability : Methoxy groups are prone to demethylation, whereas fluorine (BE80462) or trifluoromethyl groups () resist metabolic degradation .

Potential Bioactivity

- Enzyme Inhibition : The pyrimidine-thioether motif is common in kinase and protease inhibitors. SR24139 () shows hydroxamate-based zinc chelation, indicative of metalloproteinase targeting .

- Antimicrobial Activity: Thioether-linked heterocycles (e.g., thienopyrimidines in ) are reported in antifungal and antibacterial agents .

Q & A

Q. Optimization Strategies :

- Catalyst screening : Use Pd-based catalysts for Suzuki couplings (if applicable) or acid/base catalysts for esterification.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thioether formation.

- Temperature control : Maintain 60–80°C for thioether steps to avoid decomposition.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve absolute configuration (e.g., similar compounds in used single-crystal XRD) .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Basic: How do substituents (e.g., 4-methoxyphenoxy vs. benzoate) influence the compound’s solubility and reactivity?

Answer:

Substituents critically alter physicochemical properties:

| Substituent | Solubility in DMSO | Reactivity with Nucleophiles | Source |

|---|---|---|---|

| 4-Methoxyphenoxy | High (~50 mg/mL) | Moderate (electron-donating) | |

| Benzoate | Low (~10 mg/mL) | High (electron-withdrawing) |

- Solubility : Polar groups (e.g., methoxy) enhance solubility in polar solvents.

- Reactivity : Electron-withdrawing groups (e.g., benzoate) increase electrophilicity at the ester carbonyl .

Basic: What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Answer:

Initial screens should include:

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

Note : Bioactivity data for this exact compound is limited; extrapolate from structurally similar pyrimidine-thioethers (e.g., ) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The thioether (-S-) and ester (-OAc) groups govern reactivity:

- Thioether stability : The pyrimidine-thioether linkage is resistant to hydrolysis but susceptible to oxidation (e.g., H₂O₂ → sulfoxide).

- Ester reactivity : The 4-methoxyphenoxyacetate ester undergoes base-catalyzed hydrolysis (e.g., NaOH/MeOH) to yield carboxylic acid derivatives .

Q. Mechanistic Studies :

- DFT calculations : Model transition states for ester hydrolysis or thioether oxidation.

- Kinetic isotope effects : Probe rate-determining steps in substitution reactions .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

Key SAR strategies:

Pyrimidine modifications : Introduce halogens (e.g., -Cl) to enhance lipophilicity and target binding .

Phenoxy substituents : Replace 4-methoxy with -CF₃ to improve metabolic stability.

Ester replacement : Substitute acetate with amide groups to reduce hydrolysis in vivo.

Example : Derivatives with 3,4-diethoxybenzoate (from ) showed 3-fold higher cytotoxicity than the parent compound .

Advanced: How should researchers resolve contradictions in reported solubility or stability data?

Answer:

Contradictions often arise from:

- Purity differences : Use HPLC to verify purity (>95%) and exclude impurities affecting solubility .

- Experimental conditions : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and temperature.

- Substituent variability : Compare data only across derivatives with identical substituents (e.g., ’s benzoate vs. acetate comparison) .

Q. Resolution Workflow :

Replicate studies under controlled conditions.

Characterize batches via NMR and elemental analysis.

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR) .

- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS).

- QSAR models : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data from analogs .

Case Study : A pyrimidine-thioether analog () showed strong docking scores (-9.2 kcal/mol) against PARP1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.